Phosphatidylinositol-3,4,5-trisphosphate
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Overview
Description
Phosphatidylinositol (3,4,5)-trisphosphate, commonly known as PIP3, is a phospholipid that resides on the plasma membrane. It is produced by the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) by class I phosphoinositide 3-kinases (PI3Ks). PIP3 plays a crucial role in cellular signaling, particularly in the activation of protein kinase B (Akt), which is involved in various cellular processes such as growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
PIP3 is synthesized through the enzymatic phosphorylation of PIP2 by PI3Ks. This reaction occurs at the 3’ position of the inositol ring of PIP2, resulting in the formation of PIP3 . The reaction conditions typically involve the presence of ATP as a phosphate donor and the enzyme PI3K, which catalyzes the transfer of the phosphate group.
Industrial Production Methods
Industrial production of PIP3 is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant PI3K enzymes and purified PIP2 substrates. The reaction is carried out in a controlled environment to ensure the proper formation of PIP3.
Chemical Reactions Analysis
Types of Reactions
PIP3 primarily undergoes phosphorylation and dephosphorylation reactions. It is phosphorylated from PIP2 by PI3Ks and can be dephosphorylated back to PIP2 by the phosphatase and tensin homolog (PTEN) or to phosphatidylinositol (3,4)-bisphosphate (PIP2) by SH2-containing inositol phosphatases (SHIPs) .
Common Reagents and Conditions
Phosphorylation: ATP and PI3K are required for the phosphorylation of PIP2 to PIP3.
Dephosphorylation: PTEN or SHIPs are used to dephosphorylate PIP3 back to PIP2 or PIP2, respectively.
Major Products Formed
Phosphorylation: PIP3 is formed from PIP2.
Dephosphorylation: PIP2 or PIP2 is formed from PIP3.
Scientific Research Applications
PIP3 has numerous applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:
Cell Signaling Studies: PIP3 is a critical component in the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.
Neuroscience: PIP3 plays a role in synaptic plasticity and long-term potentiation in neurons.
Wound Healing: PIP3 has been shown to enhance wound healing by promoting cell migration and proliferation.
Drug Delivery: PIP3 is being explored for its potential in enhancing the delivery of nanoparticles and other therapeutic agents to target cells.
Mechanism of Action
PIP3 exerts its effects by serving as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt. Upon binding to PIP3, Akt is recruited to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1). Activated Akt then phosphorylates various downstream targets involved in cell growth, survival, and metabolism .
Comparison with Similar Compounds
PIP3 is part of a family of phosphoinositides that includes other compounds such as phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4)-bisphosphate (PIP2). While these compounds share structural similarities, they differ in their phosphorylation states and specific roles in cellular signaling:
PIP2: Precursor to PIP3, involved in various signaling pathways.
PIP2: Product of PIP3 dephosphorylation, involved in different signaling processes.
PIP3 is unique in its ability to activate the PI3K/Akt pathway, making it a critical regulator of cell growth and survival.
Properties
Molecular Formula |
C12H24O22P4 |
---|---|
Molecular Weight |
644.20 g/mol |
IUPAC Name |
[1-acetyloxy-2-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxyethyl] acetate |
InChI |
InChI=1S/C12H24O22P4/c1-4(13)29-6(30-5(2)14)3-28-38(26,27)34-9-7(15)10(31-35(17,18)19)12(33-37(23,24)25)11(8(9)16)32-36(20,21)22/h6-12,15-16H,3H2,1-2H3,(H,26,27)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9?,10-,11+,12?/m0/s1 |
InChI Key |
RQQIRMLGKSPXSE-WIPMOJCBSA-N |
Isomeric SMILES |
CC(=O)OC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |
Origin of Product |
United States |
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